1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate
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Overview
Description
1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate is a complex organic compound that features a unique combination of thiazole and indole moieties
Preparation Methods
The synthesis of 1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.
Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The thiazole and indole units are then coupled through a hydrazone formation reaction, where the thiazole aldehyde reacts with the indole hydrazine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate undergoes various chemical reactions:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate has diverse applications in scientific research:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and DNA.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: It serves as a precursor in the synthesis of dyes and pigments, contributing to the development of new colorants with improved stability and brightness.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce catalytic efficiency. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate can be compared with other similar compounds:
Sulfathiazole: An antimicrobial agent with a thiazole ring, but lacks the indole moiety.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal agent with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its combined thiazole and indole structures, which confer distinct electronic and biological properties that are not present in the aforementioned compounds.
Properties
CAS No. |
25442-24-4 |
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Molecular Formula |
C20H20N4O4S2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(1-methyl-2-phenylindol-3-yl)-(3-methyl-1,3-thiazol-3-ium-2-yl)diazene;methyl sulfate |
InChI |
InChI=1S/C19H17N4S.CH4O4S/c1-22-12-13-24-19(22)21-20-17-15-10-6-7-11-16(15)23(2)18(17)14-8-4-3-5-9-14;1-5-6(2,3)4/h3-13H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
VUBGAHZVYVDJJE-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=CS4)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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